8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXNNTWFFDXBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.4 g/mol. Its structure features a spirocyclic arrangement that may contribute to its unique biological activities.
Research indicates that derivatives of triazaspiro[4.5]decane, including this compound, exhibit cardioprotective properties by inhibiting permeability transition pores (PTP) in mitochondria through a mechanism independent of key residues traditionally involved in ATP synthase activity. This suggests a potential for reduced toxicity compared to other compounds like Oligomycin A, which is known to irreversibly block ATP synthase and induce cell death .
Biological Activity Overview
The biological activities associated with this compound include:
- Cardioprotective Effects : The compound has shown promise in protecting cardiac cells from damage during ischemic events by preventing mitochondrial dysfunction.
- Anticancer Properties : Some studies have suggested that similar compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects against neurodegenerative diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of triazaspirodecane derivatives:
- In Vitro Studies :
- Molecular Interaction Studies :
-
Comparative Analysis :
- Comparative studies with other sulfonyl-containing compounds have shown that the unique structure of this compound enhances its biological activity through specific interactions with target proteins involved in cellular energy metabolism.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
The following analysis compares 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with key analogs, focusing on structural variations, biological activity, and physicochemical properties.
Structural and Functional Group Variations
Key Observations :
- Sulfonyl vs.
- Fluorine Substitution: The ortho-fluorine on the phenylsulfonyl group likely reduces steric hindrance and increases lipophilicity compared to non-fluorinated sulfonamides (e.g., RS102221 in ) .
Key Observations :
- Antimalarial vs. Anticancer Activity : The 5-chloro-2-hydroxybenzyl substituent in CWHM-123 confers antimalarial potency, while benzyl-substituted TRI-BE shows anticancer effects, suggesting substituent-dependent target engagement .
- HIF PHD Inhibition : The target compound’s sulfonyl group may mimic the acidic moieties in advanced spirohydantoins, which mitigate hERG toxicity while maintaining PHD inhibitory efficacy .
Key Observations :
- Synthetic Complexity: The target compound’s 2-fluorophenylsulfonyl group may require careful control of sulfonylation conditions to avoid byproducts, similar to challenges noted in for bromo/chloro-pyridinyl derivatives.
- Solubility vs. Permeability : While the target compound’s sulfonyl group may enhance solubility compared to lipophilic benzyl analogs (e.g., TRI-BE), excessive hydrophilicity could reduce blood-brain barrier penetration, limiting CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
